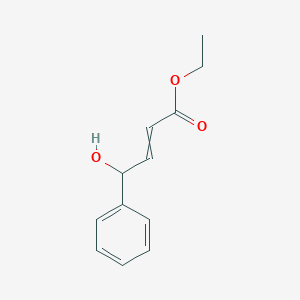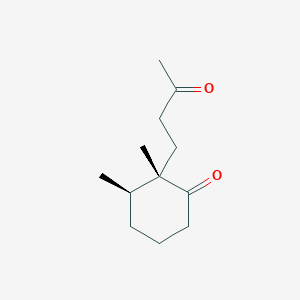
Cyclohexanone, 2,3-dimethyl-2-(3-oxobutyl)-, (2S,3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2,3-dimethyl-2-(3-oxobutyl)-, (2S,3R)- is a complex organic compound with the molecular formula C12H20O2. This compound is characterized by the presence of a cyclohexanone ring substituted with two methyl groups and a 3-oxobutyl group. The stereochemistry of the compound is specified by the (2S,3R) configuration, indicating the spatial arrangement of the substituents around the cyclohexanone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2,3-dimethyl-2-(3-oxobutyl)-, (2S,3R)- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and appropriate alkylating agents.
Alkylation: The cyclohexanone undergoes alkylation with a 3-oxobutyl group in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Stereoselective Synthesis: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the (2S,3R) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2,3-dimethyl-2-(3-oxobutyl)-, (2S,3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxobutyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Carboxylic acids, diketones
Reduction: Alcohols
Substitution: Various substituted cyclohexanones
Aplicaciones Científicas De Investigación
Cyclohexanone, 2,3-dimethyl-2-(3-oxobutyl)-, (2S,3R)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Cyclohexanone, 2,3-dimethyl-2-(3-oxobutyl)-, (2S,3R)- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexane ring.
2,3-Dimethylcyclohexanone: Similar structure but lacks the 3-oxobutyl group.
3-Oxobutylcyclohexanone: Similar structure but lacks the methyl groups at positions 2 and 3.
Uniqueness
Cyclohexanone, 2,3-dimethyl-2-(3-oxobutyl)-, (2S,3R)- is unique due to its specific stereochemistry and the presence of both methyl and oxobutyl substituents. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
184653-52-9 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
(2S,3R)-2,3-dimethyl-2-(3-oxobutyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-9-5-4-6-11(14)12(9,3)8-7-10(2)13/h9H,4-8H2,1-3H3/t9-,12+/m1/s1 |
Clave InChI |
GJBDAYUXOLDJRA-SKDRFNHKSA-N |
SMILES isomérico |
C[C@@H]1CCCC(=O)[C@@]1(C)CCC(=O)C |
SMILES canónico |
CC1CCCC(=O)C1(C)CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


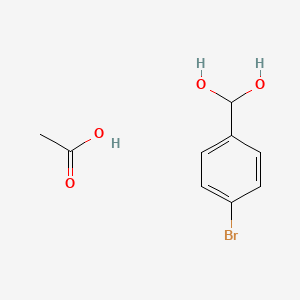
![1-Butylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14255173.png)
![1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14255178.png)
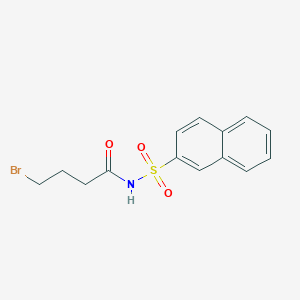
![(4-methylphenyl)-[(2S,3S)-3-phenyloxiran-2-yl]methanone](/img/structure/B14255195.png)
![[4-(Trimethylgermyl)phenyl]methanol](/img/structure/B14255199.png)
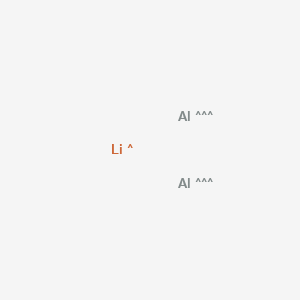
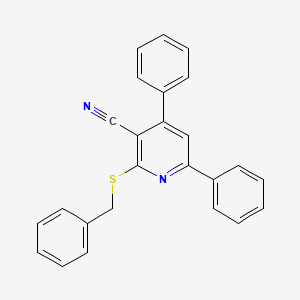
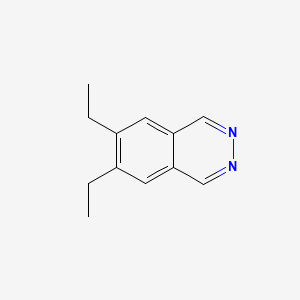
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14255231.png)
![[2-Bromo-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14255234.png)
![2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane](/img/structure/B14255248.png)
![Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B14255260.png)
